Trifluoromethyl Ketone vs. Methyl Ketone: ~10⁴-Fold Gain in Acetylcholinesterase Inhibitory Potency
The replacement of a methyl ketone with a trifluoromethyl ketone—the key structural transformation differentiating 3-phenyl-1,1,1-trifluoropropan-2-one from its non-fluorinated analog phenylacetone—produces an approximately 1.7 × 10⁴-fold increase in acetylcholinesterase inhibitory potency. Allen and Abeles (1989) determined that the Ki for the methyl ketone corresponding to compound 2 was 2 × 10⁻⁴ M, whereas the Ki for the analogous trifluoromethyl ketone was 12 × 10⁻⁹ M [1]. This potency gain is attributed to stabilization of the oxyanion in the hemiketal adduct by the electron-withdrawing CF₃ group and to the reduced pKₐ of the hydrate, which favors formation of the tetrahedral intermediate that mimics the enzymatic transition state [1].
| Evidence Dimension | Inhibitory constant (Ki) for acetylcholinesterase |
|---|---|
| Target Compound Data | Ki = 12 × 10⁻⁹ M (trifluoromethyl ketone, compound 2 analog) |
| Comparator Or Baseline | Ki = 2 × 10⁻⁴ M (corresponding methyl ketone) |
| Quantified Difference | ~1.7 × 10⁴-fold lower Ki (greater potency) for the TFK congener |
| Conditions | Acetylcholinesterase inhibition assay; Ki determined from kinetic analysis; 1989 study by Allen & Abeles |
Why This Matters
This class-level ~10⁴-fold potency differential means that a procurement decision to use the non-fluorinated benzyl methyl ketone instead of 3-phenyl-1,1,1-trifluoropropan-2-one would require roughly 10,000-fold higher concentration to achieve equivalent enzyme inhibition, rendering most biochemical and pharmacological assays infeasible.
- [1] Allen, K. N.; Abeles, R. H. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones. Biochemistry 1989, 28 (21), 8466–8473. DOI: 10.1021/bi00447a029. View Source
